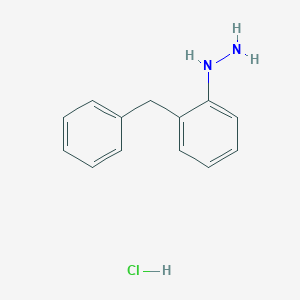

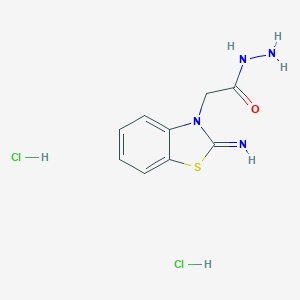

(2-Benzylphenyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Hydrazine derivatives are synthesized through various reactions, often involving the condensation of hydrazine with other organic compounds. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized by the condensation of picryl chloride with hydrazine hydrate . Similarly, N-substituted-β-amino acid derivatives containing hydrazide moieties are obtained from the conversion of amino acids to a series of derivatives . The synthesis of hydrazine derivatives is a key step in the production of energetic materials, antimicrobial agents, and other biologically active compounds.

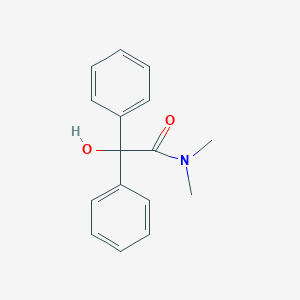

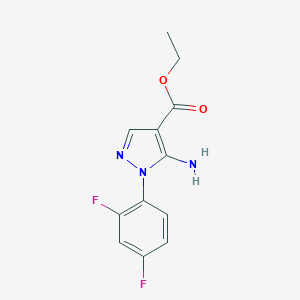

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can be complex and is often characterized using techniques such as IR, 1H NMR, and X-ray crystallography. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were determined by X-ray analysis, revealing the presence of intramolecular hydrogen bonds . Similarly, the structure of N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide and its metal complexes were elucidated using spectral data and X-ray diffraction .

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions. They can react with electrophilic compounds, undergo ring closure, and form complexes with metals. For instance, the reaction of benzylideneacenaphthenone with hydrazines leads to the formation of hydrazinobenzylacenaphthylene and its cyclization to pyrazoline . Hydrazine can also induce ring enlargement reactions, as seen in the synthesis of fluorinated Z-oximes of triazinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity towards other chemicals. The energetic properties of hydrazine derivatives, such as velocity of detonation, can be theoretically computed and compared to other energetic materials . The presence of intramolecular hydrogen bonds can affect the solubility and stability of these compounds . Additionally, the formation of metal complexes can alter the physical properties, such as magnetic moment and molar conductivity .

Aplicaciones Científicas De Investigación

Applications in Disease Treatment and Analysis

Hydrazines, including compounds similar to (2-Benzylphenyl)hydrazine hydrochloride, have been explored for their medicinal and analytical applications. Notably, monoamine oxidase inhibitors, which include hydrazine derivatives, show antihypertensive effects in humans, suggesting potential therapeutic applications (Maxwell, Bernstein, Roth, & Kleeman, 1960). Additionally, hydrazine compounds play a role in analytical chemistry, particularly in controlling and analyzing genotoxic impurities in pharmaceuticals, highlighting their importance in ensuring drug safety and efficacy (Elder, Snodin, & Teasdale, 2011).

Environmental and Safety Considerations

Research on hydrazines also delves into environmental and safety considerations, particularly concerning their toxicity and carcinogenic potential. Studies have indicated that hydrazines, as a class, may pose significant health risks due to their carcinogenic properties, with exposure occurring through various means including occupational settings and drug therapy (Tóth, 1994; Tóth, 2000). This underscores the importance of careful handling and regulatory oversight when working with hydrazine compounds in research and industrial applications.

Potential for Green Chemistry

Innovative research has explored the reduction of graphene oxide using plant extracts as a sustainable alternative to traditional reducing agents like hydrazine, which are toxic and environmentally hazardous. This approach signifies a shift towards green chemistry, offering a method to produce reduced graphene oxide in a more environmentally friendly and potentially safer manner (Ismail, 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-benzylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNUBVNXXPWOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzylphenyl)hydrazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B141884.png)